Cannabielsoin is classified as a cannabinoid, a class of compounds that interact with the endocannabinoid system in mammals. It is derived from cannabidiol through metabolic processes in both cannabis plants and mammals. Cannabinoids are known for their ability to bind to specific cannabinoid receptors located in the central and peripheral nervous systems, which has led to extensive research into their pharmacological effects and therapeutic potential .
The synthesis of cannabielsoin can be achieved through various methods that typically involve the oxidation of cannabidiol. Key steps in the synthesis process include:
The general reaction scheme involves the formation of an intermediary compound that subsequently leads to the production of cannabielsoin. This method allows for the efficient conversion of cannabidiol into cannabielsoin while potentially generating various analogs .
Cannabielsoin has a unique molecular structure characterized by its specific arrangement of atoms. The molecular formula for cannabielsoin is . Its structure includes:
The stereochemistry and spatial arrangement of these components play a crucial role in its biological activity and interaction with cannabinoid receptors .
Cannabielsoin participates in various chemical reactions typical of cannabinoids. These reactions include:
These reactions are essential for understanding the compound's behavior in biological systems and its potential therapeutic applications.
The mechanism of action for cannabielsoin primarily involves its interaction with cannabinoid receptors, particularly CB1 and CB2 receptors. Upon binding:
Research indicates that cannabielsoin may have therapeutic potential due to its unique receptor interactions, which could lead to beneficial effects in pain management and other conditions.
Cannabielsoin possesses distinct physical and chemical properties that are relevant for its identification and application:
These properties are critical for laboratory handling, formulation development, and therapeutic use .
Cannabielsoin has garnered attention for its potential applications in various fields:
Cannabielsoin was first isolated and identified in 1973 from Lebanese hashish, marking its initial characterization as a distinct cannabis constituent [1] [6]. The compound's nomenclature follows established cannabinoid naming conventions, incorporating the suffix "-elsoin" to denote its structural relationship to cannabielsoic acid precursors and its five-membered dihydrofuran ring system (characteristic of the cannabielsoin class) [6]. Early research in the 1970s primarily focused on elucidating its molecular architecture rather than its bioactivity. A pivotal 1991 study by Yamamoto et al. confirmed its status as a mammalian metabolite of cannabidiol, demonstrating its formation in vivo following cannabidiol administration in guinea pigs [1] [2]. This discovery positioned Cannabielsoin not merely as a plant-derived compound but also as a metabolic product within biological systems.
Table 1: Historical Milestones in Cannabielsoin Research
Year | Discovery | Significance |
---|---|---|
1973 | Initial isolation from Lebanese hashish [1] | Identification as a novel cannabinoid structure |
1991 | Identification as a mammalian metabolite of cannabidiol [1] [2] | Established metabolic pathway and non-enzymatic formation potential |
2024 | First demonstration of Cannabielsoin's cannabinoid receptor activity [2] | Revealed functional agonist activity at CB1 receptors with signaling bias |
The abbreviation Cannabielsoin (CBE) is standardized in cannabinoid literature. Its IUPAC name, (5aS,6S,9R,9aR)-6-methyl-3-pentyl-9-prop-1-en-2-yl-7,8,9,9a-tetrahydro-5aH-dibenzofuran-1,6-diol, precisely describes its stereochemistry and dibenzofuran core [1]. The compound's structural uniqueness arises from the oxidative cyclization of cannabidiol, forming a fused furan ring distinct from the classical cannabinoid scaffold [2] [6].
Cannabielsoin belongs to a specialized subclass of phytocannabinoids characterized by a dibenzofuran core structure. Taxonomically, it falls under the broader category of "miscellaneous-type" cannabinoids within the Cannabis sativa phytochemical classification system [4] [6]. This classification encompasses cannabinoids that do not fit into the major structural groups like tetrahydrocannabinol, cannabidiol, or cannabigerol types.
Table 2: Classification of Cannabielsoin Among Cannabinoid Subtypes
Cannabinoid Subclass | Representative Compounds | Defining Structural Features | Number of Known Variants |
---|---|---|---|
Δ⁹-Tetrahydrocannabinol-type | Δ⁹-THC | Pyran ring, phenolic moiety | 25 |
Cannabidiol-type | Cannabidiol | Resorcinyl moiety, open ring | 10 |
Cannabigerol-type | Cannabigerol | Monoterpene and olivetol assembly | 16 |
Cannabielsoin-type | Cannabielsoin | Dibenzofuran core, dihydrofuran ring | 5 |
Cannabitriol-type | Cannabitriol | Additional oxygenated ring | 9 |
Miscellaneous-type | Diverse structures | Variable unique backbones | 30 |
Within the cannabielsoin class, five distinct variants have been identified, with Cannabielsoin (Cannabielsoin C5) being the prototypical and most studied member [6]. Biosynthetically, Cannabielsoin derives from cannabidiol through oxidative cyclization, a process mediated enzymatically in the plant or occurring non-enzymatically via chemical oxidation [2] [10]. This pathway distinguishes it from cannabinoids like Δ⁹-tetrahydrocannabinol or cannabichromene, which originate from cannabigerolic acid through different cyclase enzymes. The structural hallmark of Cannabielsoin—a fused dihydrofuran ring—confers distinct three-dimensional properties influencing its molecular interactions and potential biological activity [1] [6].
Cannabielsoin occurs as a minor constituent in most Cannabis sativa chemotypes, typically representing less than 0.1% of the total cannabinoid content in fresh plant material [1] [7]. Its presence is intrinsically linked to its precursor, cannabidiol:
While Cannabielsoin itself is not directly synthesized by plant enzymes from cannabigerolic acid (the universal cannabinoid precursor), its formation is indirectly tied to the plant's secondary metabolism through cannabidiol biosynthesis. Chemotype dependence is evident: Cannabielsoin levels are highest in cannabidiol-dominant chemotypes (Chemotype III) where its precursor is abundant [7] [9]. Its occurrence is negligible in chemotypes devoid of cannabinoids (Chemotype V) or those dominated by Δ⁹-tetrahydrocannabinol [9].
Recent analytical studies reveal that Cannabielsoin concentrations can increase in cannabis products subjected to prolonged storage or thermal processing, reflecting its role as a degradation marker for cannabidiol [2]. This underscores its dynamic nature within the cannabis phytochemical matrix. Functionally, while traditionally considered a metabolite with limited activity, emerging research indicates potential receptor interactions (discussed subsequently), suggesting Cannabielsoin may contribute to the complex pharmacological profile of cannabis beyond merely being an inert degradation product [2]. Its position within cannabis phytochemistry thus bridges primary metabolism (as a cannabidiol derivative), post-harvest chemistry, and emerging pharmacology.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7